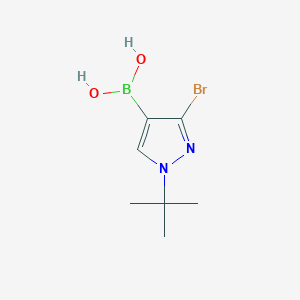

3-Bromo-1-tert-butylpyrazole-4-boronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Bromo-1-tert-butylpyrazole-4-boronic acid is a chemical compound with the CAS Number: 2377610-04-1 and a linear formula of C7H12BBrN2O2 . It’s used in diverse scientific research due to its unique properties, making it indispensable in synthesizing new organic compounds, drug discovery, and catalysis.

Molecular Structure Analysis

The IUPAC name for this compound is (3-bromo-1-(tert-butyl)-1H-pyrazol-4-yl)boronic acid . The InChI key is ZCGMGEHGCJIUKU-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

The molecular weight of the compound is 246.9 .Scientific Research Applications

Intermediate in Medicinal Chemistry

One of the primary applications of 3-Bromo-1-tert-butylpyrazole-4-boronic acid is in medicinal chemistry as an intermediate for synthesizing various pharmacologically active compounds. For instance, it is utilized in the preparation of 3,4-substituted-5-aminopyrazoles and 4-substituted-2-aminothiazoles, which are crucial intermediates in drug discovery projects. These compounds find applications in the development of new therapeutic agents due to their potential biological activities (Havel et al., 2018).

Synthesis of Luminescent Materials

Another significant application of 3-Bromo-1-tert-butylpyrazole-4-boronic acid is in the synthesis of luminescent materials. It serves as a key precursor in creating boron-dipyrromethene (BODIPY)-chromophore conjugates. These conjugates have diverse applications in optical materials and sensors due to their excellent luminescent properties. The compound enables the synthesis of ethynyl and ethynylphenyl bridged BODIPY–chromophore conjugates, demonstrating strong interactions and potential for energy transfer applications (Khan & Ravikanth, 2011).

Organometallic Chemistry and Cross-Coupling Reactions

In organometallic chemistry, 3-Bromo-1-tert-butylpyrazole-4-boronic acid is employed in cross-coupling reactions, such as the Suzuki-Miyaura reaction. It acts as a boronic acid component, allowing for the efficient synthesis of complex organic frameworks. This utility is particularly important in the development of new catalysts, materials, and pharmaceuticals. The compound's role in facilitating the Suzuki-Miyaura cross-coupling of halogenated aminopyrazoles highlights its versatility in synthesizing a wide range of aromatic and heteroaromatic compounds (Jedinák et al., 2017).

Advanced Material Synthesis

Furthermore, 3-Bromo-1-tert-butylpyrazole-4-boronic acid finds applications in the synthesis of advanced materials. Its utilization in the preparation of functionalized, water-soluble BODIPY derivatives underscores its importance in creating novel fluorescent probes for biological imaging and sensing applications. These water-soluble derivatives exhibit high fluorescence in aqueous environments, making them ideal for bioimaging applications (Li et al., 2008).

Safety and Hazards

Future Directions

properties

IUPAC Name |

(3-bromo-1-tert-butylpyrazol-4-yl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12BBrN2O2/c1-7(2,3)11-4-5(8(12)13)6(9)10-11/h4,12-13H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCGMGEHGCJIUKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN(N=C1Br)C(C)(C)C)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12BBrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.90 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl N-[(3R)-1-bromo-2-oxopentan-3-yl]carbamate](/img/structure/B2706841.png)

![N-[6-(4-fluorophenoxy)pyridin-3-yl]-4-(prop-2-yn-1-yl)piperazine-1-carboxamide](/img/structure/B2706849.png)

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-N2-(2-chlorobenzyl)oxalamide](/img/structure/B2706853.png)

![N-[4-amino-3-(trifluoromethyl)phenyl]-4-fluorobenzamide](/img/structure/B2706857.png)

![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2706864.png)